Methyl 2-tritylsulfanylacetate Methyl 2-tritylsulfanylacetate
Brand Name: Vulcanchem
CAS No.: 83544-05-2
VCID: VC14436462
InChI: InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3
SMILES:
Molecular Formula: C22H20O2S
Molecular Weight: 348.5 g/mol

Methyl 2-tritylsulfanylacetate

CAS No.: 83544-05-2

Cat. No.: VC14436462

Molecular Formula: C22H20O2S

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-tritylsulfanylacetate - 83544-05-2

Specification

CAS No. 83544-05-2
Molecular Formula C22H20O2S
Molecular Weight 348.5 g/mol
IUPAC Name methyl 2-tritylsulfanylacetate
Standard InChI InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3
Standard InChI Key MVUPACKEURZFOJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Synthetic Utility and Reaction Pathways

While explicit synthetic protocols for methyl 2-tritylsulfanylacetate are scarce in peer-reviewed literature, its structure suggests plausible routes. A likely method involves the nucleophilic substitution of trityl chloride (C(C6H5)3Cl\text{C}(\text{C}_6\text{H}_5)_3\text{Cl}) with methyl thioglycolate (HSCH2COOCH3\text{HSCH}_2\text{COOCH}_3) under basic conditions:

C(C6H5)3Cl+HSCH2COOCH3C(C6H5)3SCH2COOCH3+HCl\text{C}(\text{C}_6\text{H}_5)_3\text{Cl} + \text{HSCH}_2\text{COOCH}_3 \rightarrow \text{C}(\text{C}_6\text{H}_5)_3\text{SCH}_2\text{COOCH}_3 + \text{HCl}

This reaction leverages the trityl group’s ability to act as a protecting group for thiols, a strategy employed in peptide synthesis and polymer chemistry .

The compound’s steric bulk directs regioselectivity in subsequent reactions. For example, in glycosylation reactions, trityl-protected thiols can serve as temporary masks for sulfhydryl groups, enabling precise functionalization of biomolecules . Recent work on glycolipid-based vaccine conjugates highlights the use of S-trityl intermediates to facilitate disulfide exchange reactions on gold nanoparticles (AuNPs), underscoring the compound’s potential in immunology .

Applications in Medicinal Chemistry and Materials Science

Role in Vaccine Development

Methyl 2-tritylsulfanylacetate’s derivatives have been explored as covalent binding agents for CD1d receptors, which present lipid antigens to natural killer T (NKT) cells. By incorporating S-trityl-terminated fatty acids into glycolipid adjuvants, researchers aim to enhance antigen presentation and immune response durability . For instance, disulfide-linked analogs of α-galactosylceramide (α-GalCer) rely on trityl-protected thiols to achieve controlled release on AuNPs, a strategy validated in preclinical vaccine models .

Protective Group in Organic Synthesis

The trityl group’s orthogonality to other protecting groups (e.g., tert-butyldimethylsilyl [TBS] or acetyl) enables its use in multi-step syntheses. In carbohydrate chemistry, trityl-protected thiols allow selective functionalization of sugar hydroxyl groups, as demonstrated in the synthesis of 6-amino-6-deoxy-α-galactosylphytosphingosine derivatives . This approach minimizes side reactions and improves yields in complex glycoconjugates.

Table 2: Comparison of trityl-protected thiols with related protecting groups

Protecting GroupStabilityDeprotection ConditionsCommon Applications
TritylHighMild acids (e.g., TFA)Peptides, glycosides, AuNP conjugation
AcetylModerateBasic conditionsTemporary hydroxyl protection
TBSHighFluoride ionsLong-term hydroxyl protection

Future Directions and Research Opportunities

Further studies should prioritize:

  • Biological Profiling: Evaluating the compound’s cytotoxicity and immunomodulatory effects in vitro.

  • Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents.

  • Material Science Applications: Exploring its use in self-assembled monolayers (SAMs) for biosensors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator